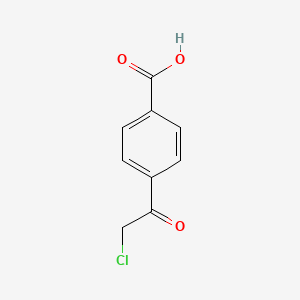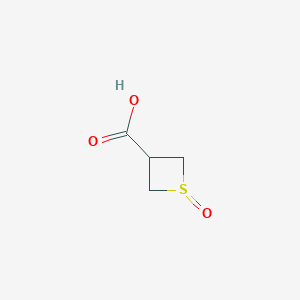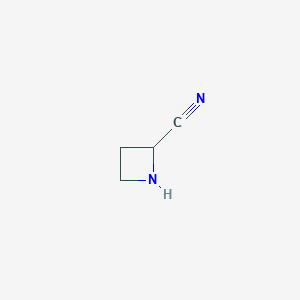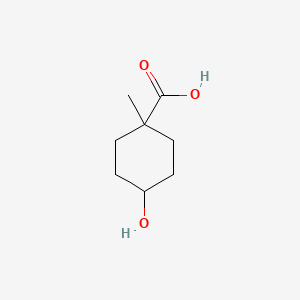
1-(4-Iodophenyl)pyrrolidin-2-one
概要
説明
“1-(4-Iodophenyl)pyrrolidin-2-one” is a compound with the molecular formula C10H10INO . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(4-Iodophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring attached to an iodophenyl group . The compound has a molecular weight of 287.10 g/mol . The InChIKey of the compound is IUSWJCWFXRTVCM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Iodophenyl)pyrrolidin-2-one” has a molecular weight of 287.10 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 286.98071 g/mol . The Topological Polar Surface Area is 20.3 Ų, and it has a Heavy Atom Count of 13 .科学的研究の応用
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, which is a part of the “1-(4-Iodophenyl)pyrrolidin-2-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Role in Synthesis of Bioactive Compounds
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.
Synthesis of Unusual β-Amino Acids
Pyrrolidin-2-ones have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids occur rarely in nature but are biologically important. They are components of many antibiotics and can serve as building blocks for the chemical synthesis of both natural and unnatural bioactive compounds.
Antimicrobial Activity
Some derivatives of pyrrolidin-2-one have shown antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner . This suggests that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
1,3-Dihydro-2H-pyrrol-2-one derivatives exhibit diverse biological activities such as anti-inflammatory and analgesic . This indicates that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antidepressant Activity
Some 1,3-Dihydro-2H-pyrrol-2-one derivatives have shown antidepressant activity . This suggests that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new antidepressant drugs.
Antitumor Activity
1,3-Dihydro-2H-pyrrol-2-one derivatives have shown antitumor activity . This suggests that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new antitumor drugs.
作用機序
Target of Action
1-(4-Iodophenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam . Pyrrolidin-2-one derivatives are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . .
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with their targets in a way that induces various biological activities
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to affect various biochemical pathways, leading to diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Result of Action
Pyrrolidin-2-one derivatives are known to induce various significant biological activities
特性
IUPAC Name |
1-(4-iodophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSWJCWFXRTVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3153740.png)
![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)
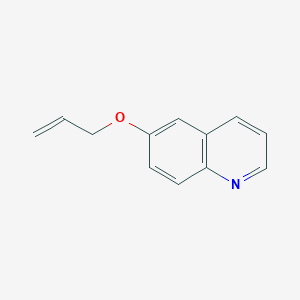
![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)
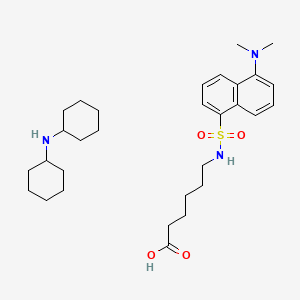
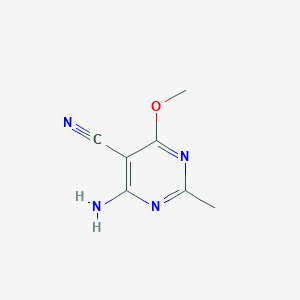

![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)

